Ethyl 5-nitropyrimidine-2-carboxylate
CAS No.: 1894988-20-5
Cat. No.: VC6861698
Molecular Formula: C7H7N3O4
Molecular Weight: 197.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1894988-20-5 |
|---|---|
| Molecular Formula | C7H7N3O4 |
| Molecular Weight | 197.15 |
| IUPAC Name | ethyl 5-nitropyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C7H7N3O4/c1-2-14-7(11)6-8-3-5(4-9-6)10(12)13/h3-4H,2H2,1H3 |
| Standard InChI Key | AJIMLVFVRUXVEG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC=C(C=N1)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
Ethyl 5-nitropyrimidine-2-carboxylate belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The compound’s nitro and ester substituents significantly influence its reactivity and physical characteristics. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.15 g/mol | |
| CAS Registry Number | 1894988-20-5 | |
| Appearance | Liquid or white powder | |
| Assay Purity | 98–99% | |
| Storage Conditions | Cool, dry, and well-ventilated |
The compound’s density, melting point, and solubility data remain unreported in available literature, highlighting gaps in publicly accessible studies. Suppliers describe it as a stable solid or liquid under recommended storage conditions, though prolonged exposure to moisture or heat may degrade the ester functionality .
Critical Consideration: The nitro group’s electron-withdrawing nature may destabilize the pyrimidine ring during synthesis, necessitating mild reaction conditions to prevent decarboxylation or decomposition .
Applications in Research and Industry
Ethyl 5-nitropyrimidine-2-carboxylate is primarily utilized as a building block in organic synthesis. Key applications include:
Pharmaceutical Intermediates
The compound’s nitro and ester groups make it a versatile precursor for APIs. For instance, reduction of the nitro group to an amine could yield pyrimidine derivatives with biological activity, while hydrolysis of the ester provides access to carboxylic acids for further functionalization .
Agrochemical Development
Nitro-substituted pyrimidines are explored in agrochemical research for their potential herbicidal and insecticidal properties. The ethyl ester moiety enhances lipid solubility, facilitating penetration through plant or insect cuticles .
Materials Science
Pyrimidine derivatives are investigated for use in organic electronics and coordination polymers. The nitro group’s electron-deficient nature could modulate electronic properties in such materials .
| Supplier | Package | Purity | Price | Application |
|---|---|---|---|---|
| Chemlyte Solutions | 100 g–1 kg | 99.0% | $14.14/1 g | R&D and commercial use |
| Hangzhou Huarong Pharm Co., Ltd. | Aluminum bags | ≥98% | Custom quote | API production |
| Wuhan Circle Star Chem-medical Tech | 25–1000 kg | 99% | Bulk pricing | Pharma, agriculture, industry |
Prices vary significantly based on order volume, with bulk purchases favoring industrial-scale applications .
Comparative Analysis with Related Compounds
Ethyl 5-nitropyrimidine-2-carboxylate shares functional groups with other nitro-substituted heterocycles, but structural differences confer distinct properties:
The absence of chlorine atoms in ethyl 5-nitropyrimidine-2-carboxylate reduces its reactivity toward nucleophilic substitution compared to dichloro analogs .
Future Research Directions
Further studies could explore:
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Synthetic Optimization: Developing scalable, high-yield routes for industrial production.
-
Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.
-
Stability Studies: Quantifying degradation kinetics under varying conditions.
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